1-(2-Chloro-ethoxy)-2-methyl-benzene
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Overview
Description
1-(2-Chloro-ethoxy)-2-methyl-benzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a methyl group and a 2-chloroethoxy group are attached to the benzene ring. This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-ethoxy)-2-methyl-benzene can be synthesized through the reaction of 2-chloroethanol with 2-methylphenol (o-cresol) in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to liquid to ensure the reaction proceeds to completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-ethoxy)-2-methyl-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, forming 2-methylphenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: 2-Methylphenol derivatives.
Oxidation: 2-Methylbenzoic acid or 2-methylbenzaldehyde.
Reduction: 2-Methylphenol.
Scientific Research Applications
1-(2-Chloro-ethoxy)-2-methyl-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-ethoxy)-2-methyl-benzene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ether linkage can engage in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical environments.
Comparison with Similar Compounds
1-(2-Chloro-ethoxy)-benzene: Lacks the methyl group, making it less sterically hindered.
1-(2-Bromo-ethoxy)-2-methyl-benzene: Contains a bromine atom instead of chlorine, which affects its reactivity.
1-(2-Chloro-ethoxy)-4-methyl-benzene: The methyl group is positioned differently, influencing its chemical behavior.
Uniqueness: 1-(2-Chloro-ethoxy)-2-methyl-benzene is unique due to the specific positioning of the methyl and 2-chloroethoxy groups on the benzene ring. This arrangement affects its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-chloroethoxy)-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUPRKDRIRLLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341395 |
Source
|
Record name | 1-(2-Chloro-ethoxy)-2-methyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21120-79-6 |
Source
|
Record name | 1-(2-Chloro-ethoxy)-2-methyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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